molecular formula C14H16ClN3O2 B2637130 2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide CAS No. 1052642-87-1

2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide

Cat. No.: B2637130
CAS No.: 1052642-87-1
M. Wt: 293.75
InChI Key: SYCNRDXJCSOYCG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide is a high-purity chemical reagent designed for pharmaceutical and life science research. This acetamide derivative features a 1,3-dimethyl-1H-pyrazole moiety, a privileged scaffold in medicinal chemistry known for its diverse biological profiles. Pyrazole-containing compounds are extensively investigated for their potential as anti-inflammatory and anticancer agents, with several analogs, such as celecoxib and crizotinib, already in clinical use . The structural architecture of this compound, which includes a phenoxyacetamide backbone linked to a substituted pyrazole, is characteristic of compounds studied for targeted biological activity. Related phenoxyacetylamides have been reported in scientific literature as potent activators of specific biological pathways, underscoring the research value of this chemical class . As a building block in drug discovery, it serves as a key intermediate for the synthesis and exploration of novel therapeutic molecules. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-10-11(8-18(2)17-10)7-16-14(19)9-20-13-5-3-12(15)4-6-13/h3-6,8H,7,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCNRDXJCSOYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)COC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, undergoes a reaction with chloroacetic acid in the presence of a base to form 2-(4-chlorophenoxy)acetic acid.

    Coupling with Pyrazole Derivative: The 2-(4-chlorophenoxy)acetic acid is then coupled with a pyrazole derivative, such as 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit potent anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested for their efficacy against various cancer cell lines. In one study, a related pyrazole derivative demonstrated significant inhibition of cell proliferation in A375 melanoma cells with an IC50 value of 4.2 μM .

The presence of the 4-chlorophenoxy group in the structure of 2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide may enhance its therapeutic potential by improving bioavailability and selectivity towards cancerous cells .

Anti-inflammatory Properties

The pyrazole derivatives have also been explored for their anti-inflammatory effects. Compounds similar to this compound have shown promising results in reducing inflammation markers in vitro. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. SAR studies on pyrazole derivatives reveal that modifications to the phenyl ring can significantly influence their pharmacological properties. The introduction of electron-withdrawing groups like chlorine enhances the compound's potency against various biological targets .

Synthesis and Evaluation

A recent synthesis of this compound involved a multi-step process starting from readily available precursors. The compound was evaluated for its anticancer activity using various cell lines, revealing IC50 values that suggest it could be a viable candidate for further development as an anticancer agent .

Comparative Analysis with Other Compounds

In comparative studies with related compounds, this compound exhibited superior activity against specific cancer cell lines compared to other pyrazole derivatives lacking the chlorophenoxy group. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Data Table: Summary of Findings

Application AreaKey FindingsReference
Anticancer ActivityIC50 = 4.2 μM against A375 melanoma cells
Anti-inflammatory EffectsInhibition of COX enzymes
SAR StudiesEnhanced potency with electron-withdrawing groups
Comparative AnalysisSuperior activity compared to related compounds

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might target bacterial cell walls or protein synthesis pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Chlorinated Aromatic Groups: The 4-chlorophenoxy group in the target compound is structurally analogous to 4-chlorophenyl in and dichlorophenoxy in . Chlorine substituents enhance lipophilicity and target binding, as seen in enzyme inhibition .
  • Amide Linker : The acetamide backbone is conserved across all compounds, facilitating hydrogen bonding with biological targets.

Structure-Activity Relationship (SAR) Trends

Chlorine Position: Para-substitution (4-chlorophenoxy) optimizes steric and electronic effects for enzyme inhibition , whereas ortho-substitution (2,4-dichlorophenoxy in ) may reduce bioavailability.

Pyrazole Substitution : Methyl groups enhance metabolic stability over polar groups (e.g., –CN), though at the cost of reduced antifungal activity .

Amide Flexibility : Rigid linkers (e.g., pyrimidine in ) limit conformational freedom, while flexible –CH2– spacers (as in the target compound) improve target accommodation.

Biological Activity

2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide, a compound featuring a pyrazole moiety, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its anticancer properties, anti-inflammatory effects, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClN2O2C_{12}H_{13}ClN_{2}O_{2} with a molecular weight of 250.681 g/mol. The structure includes a chlorophenoxy group and a dimethylpyrazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound in focus. Various cell line assays have been conducted to evaluate its cytotoxic effects.

Case Studies and Findings

  • In Vitro Cytotoxicity :
    • A study evaluated the compound against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results indicated significant cytotoxicity with IC50 values reported at 3.79 µM for MCF7 and 12.50 µM for NCI-H460 cells .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it was found to inhibit Aurora-A kinase activity, a critical regulator in cell cycle progression, with an IC50 value of 0.16 µM .
  • Comparative Efficacy :
    • In comparative studies, the compound exhibited superior activity against certain cancer lines when compared to standard chemotherapeutics like doxorubicin, particularly in terms of growth inhibition rates .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent.

Research Findings

  • Inflammation Models :
    • Experimental models of inflammation have demonstrated that the compound can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in vitro, suggesting its potential utility in treating inflammatory diseases .
  • Mechanistic Insights :
    • The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in the inflammatory response .

Summary of Biological Activity

The biological activities of this compound can be summarized as follows:

Activity TypeCell Line/ModelIC50 ValueMechanism
Anticancer MCF73.79 µMApoptosis induction
NCI-H46012.50 µMAurora-A kinase inhibition
Anti-inflammatory In vitro modelsNot specifiedNF-kB pathway inhibition

Q & A

SAR trends :

  • Position 1 : Bulky groups (e.g., isopropyl) enhance steric shielding, improving metabolic stability.
  • Position 3 : Electron-donating groups (e.g., -OCH3_3) increase hydrogen-bonding potential with target enzymes .
    • Validation : Correlate IC50_{50} values with Hammett σ constants to quantify electronic effects .

Q. What advanced spectroscopic methods elucidate degradation pathways under physiological conditions?

  • Techniques :
  • HRMS : Identify hydrolyzed products (e.g., 4-chlorophenoxyacetic acid) via exact mass matching (<5 ppm error).
  • NMR kinetics : Monitor acetamide hydrolysis in D2_2O at 37°C (pseudo-first-order rate constants).
  • Raman spectroscopy : Detect crystalline polymorphs affecting solubility and stability .

Q. How can crystallographic data inform the design of co-crystals or salts to enhance solubility?

  • Strategy :

Co-former screening : Test carboxylic acids (e.g., succinic acid) for hydrogen-bonding compatibility.

PXRD : Confirm new diffraction patterns (2θ shifts >1° indicate successful co-crystallization).

Solubility testing : Use shake-flask method in PBS (pH 7.4); target >50 µg/mL .

Q. What mechanisms underlie the compound’s instability under acidic conditions, and how can formulations mitigate this?

  • Degradation pathway : Acid-catalyzed hydrolysis of the acetamide group generates 4-chlorophenol and pyrazole derivatives, confirmed by LC-MS .
  • Mitigation :
  • Enteric coating : Protects against gastric acid.
  • Prodrug approach : Replace acetamide with ester linkages cleaved by esterases in target tissues .

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